
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and an epoxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the epoxide group and the introduction of the double bonds in the correct configuration. Common reagents used in these reactions include peracids for epoxidation and palladium catalysts for selective hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced catalytic systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The epoxide group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group typically yields diols, while reduction of the double bonds results in saturated hydrocarbons.
Applications De Recherche Scientifique
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The double bonds may also participate in redox reactions, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid: Unique due to its specific configuration and functional groups.
Other Epoxide-Containing Fatty Acids: Similar in structure but may differ in the position and configuration of double bonds.
Polyunsaturated Fatty Acids: Lack the epoxide group but share the presence of multiple double bonds.
Uniqueness
The uniqueness of this compound lies in its combination of an epoxide group with multiple double bonds, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C22H36O3 |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C22H36O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h5-8,12,15,20-21H,2-4,9-11,13-14,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,15-12- |
Clé InChI |
MKJPTTFETPPMAD-DXYLRVIWSA-N |
SMILES isomérique |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |
SMILES canonique |
CCCCCC1C(O1)CC=CCC=CCC=CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


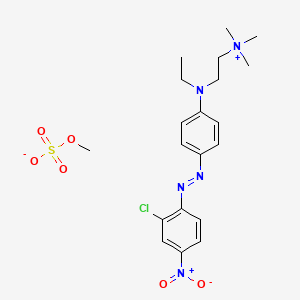
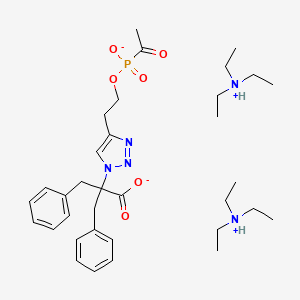

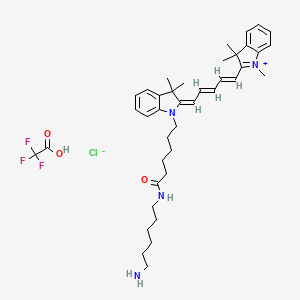
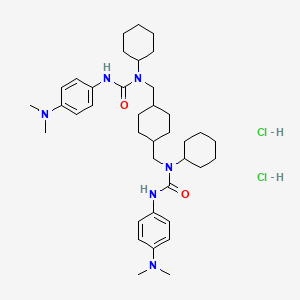
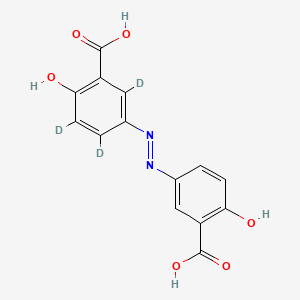
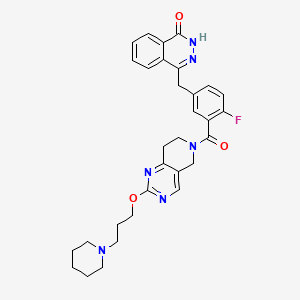
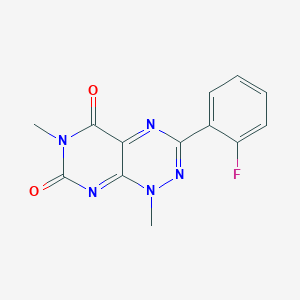

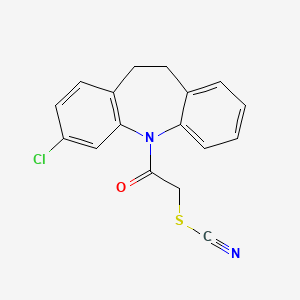
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
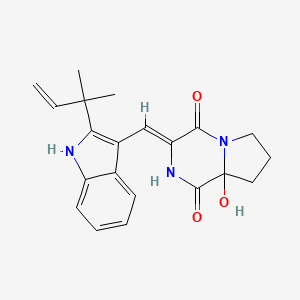
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
